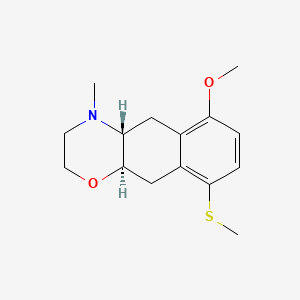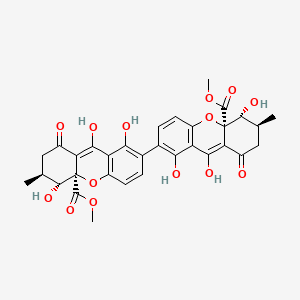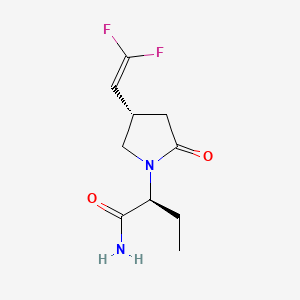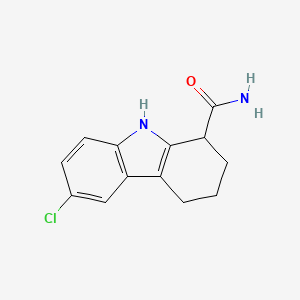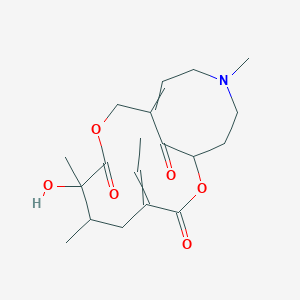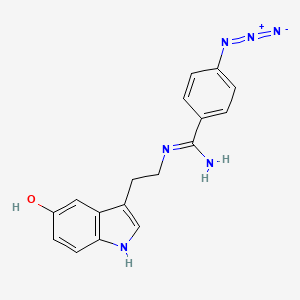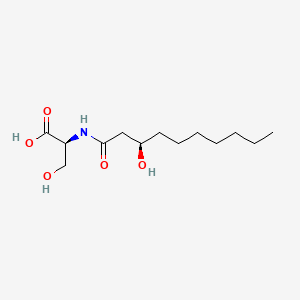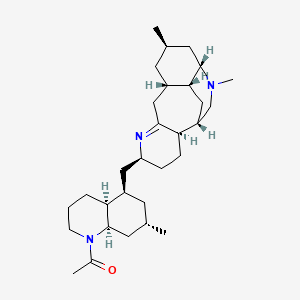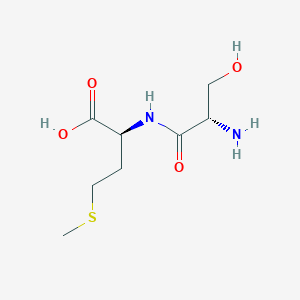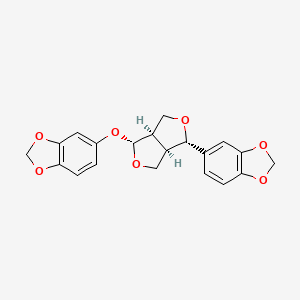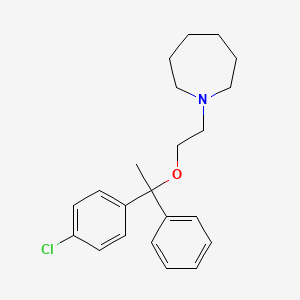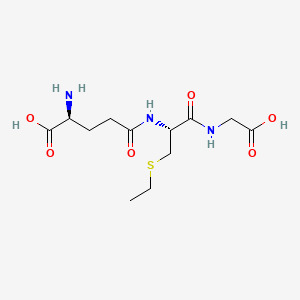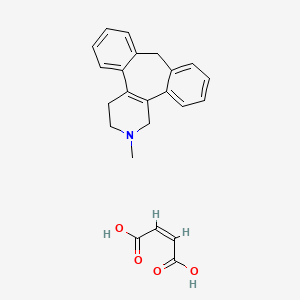![molecular formula C19H23N5O4 B1681023 Methyl 3-[(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)methyl]benzeneacetate CAS No. 677773-91-0](/img/structure/B1681023.png)
Methyl 3-[(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)methyl]benzeneacetate
Vue d'ensemble
Description
“Methyl 3-[(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)methyl]benzeneacetate” is a compound with the molecular formula C19H23N5O4 . It is a member of the Immunology/Inflammation class of compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a purine ring, which is a heterocyclic aromatic ring system, attached to a benzene ring via a methyl group. The purine ring has an amino group and a butoxy group attached to it .Physical And Chemical Properties Analysis
This compound has a molecular weight of 385.4 g/mol . It has a topological polar surface area of 120 Ų, indicating its polarity . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors . Its XLogP3-AA value is 1.9, suggesting its lipophilicity .Applications De Recherche Scientifique
Synthesis and Optical Properties
- The synthesis of novel polyurethanes containing a nonlinear optical chromophore, demonstrating significant thermal stability and solubility in common organic solvents, highlights the material's potential for advanced optical applications (Lee & Park, 2002).
Chemical Synthesis and Applications
- A study on 5-amino-5-deoxyribose derivatives presents the synthesis route and potential utility of these compounds in creating reversed nucleosides, indicating a broad spectrum of biochemical applications (Leonard & Carraway, 1966).
Reactions and Mechanisms
- Research into the hydrolysis of products obtained from reactions of diethyl acetylenedicarboxylate with amines explores the formation of various compounds, contributing to the understanding of organic reaction mechanisms (Iwanami et al., 1964).
Heterocyclic Systems Synthesis
- Another study focuses on the synthesis of heterocyclic systems using methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, showcasing the creation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones and related compounds, underlining the chemical versatility and potential for pharmaceutical development (Selič et al., 1997).
Nonlinear Optical Materials
- A study on T-type polyurethanes with high thermal stability for second harmonic generation applications reveals the synthesis and characterization of materials with potential in nonlinear optics and photonics (Lee, Bang, & Baek, 2005).
Propriétés
IUPAC Name |
methyl 2-[3-[(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)methyl]phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-3-4-8-28-18-22-16(20)15-17(23-18)24(19(26)21-15)11-13-7-5-6-12(9-13)10-14(25)27-2/h5-7,9H,3-4,8,10-11H2,1-2H3,(H,21,26)(H2,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXILFZWMVNDOIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC(=C3)CC(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl3-[(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)methyl]benzeneacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



